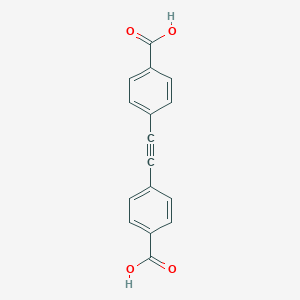

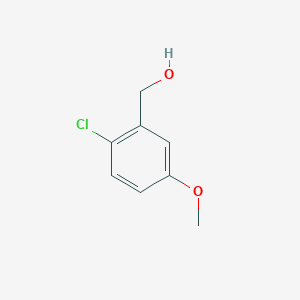

(2-Chloro-5-methoxyphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Chloro-5-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H9ClO2 . It has a molecular weight of 172.61 .

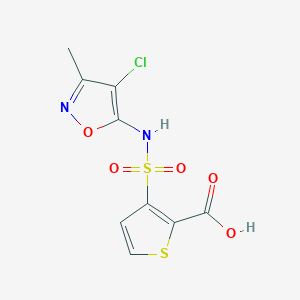

Molecular Structure Analysis

The molecular structure of “(2-Chloro-5-methoxyphenyl)methanol” can be represented by the SMILES string COC1=CC(CO)=C(C=C1)Cl . This indicates that the molecule consists of a benzene ring with a methoxy group (OCH3) and a chlorine atom attached to it, along with a methanol group (CH2OH) attached to the benzene ring .

Physical And Chemical Properties Analysis

“(2-Chloro-5-methoxyphenyl)methanol” is a solid compound . Unfortunately, the web search results do not provide further information on its physical and chemical properties such as melting point, boiling point, or solubility.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Synthesis of Pyrrolinones : (2-Chloro-5-methoxyphenyl)methanol has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These pyrrolin-2-ones are valuable for the preparation of agrochemicals and medicinal compounds, demonstrating the compound's role in the development of new therapeutic agents (Ghelfi et al., 2003).

Photocyclization Studies : Research on aryl-substituted N-Acyl-α-dehydroalanine derivatives revealed that (2-Chloro-5-methoxyphenyl)methanol influences the photocyclization process, affecting the formation of isoquinoline derivatives. This indicates its potential in facilitating specific synthetic pathways in organic chemistry (Sakurai et al., 2003).

Material Science and Catalysis

- C-H Halogenation : The compound has been employed in gram-scale synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation. This method offers advantages such as higher yields, better selectivity, and practicality over traditional methods, highlighting the compound's role in material science and catalysis (Sun et al., 2014).

Protecting Groups in Synthesis

- Stable Esters : (2-Chloro-5-methoxyphenyl)methanol has been used to create acid- and base-stable protecting groups for carboxylic acids, showcasing its utility in complex organic synthesis. These esters exhibit stability towards a variety of reagents and can be conveniently deprotected, offering a versatile tool for chemists (Kurosu et al., 2007).

Photoreactions and Photochemistry

- Photo-reorganization : The compound's derivatives have been studied for photo-reorganization, leading to the formation of angular pentacyclic compounds. This process represents a green and convenient synthesis method, contributing to the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Dalal et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

(2-chloro-5-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJPVLAIROZFMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623062 |

Source

|

| Record name | (2-Chloro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chloro-5-methoxyphenyl)methanol | |

CAS RN |

101252-66-8 |

Source

|

| Record name | (2-Chloro-5-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)

![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)